molecular formula C8H7NO2 B13195869 1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one

1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one

Katalognummer: B13195869
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: FEDUXLWAIIRVIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol This compound is characterized by the presence of a furan ring, an aminomethyl group, and a propynone moiety

Vorbereitungsmethoden

The synthesis of 1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of 5-(aminomethyl)furan-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring and propynone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7NO2

Molekulargewicht

149.15 g/mol

IUPAC-Name

1-[5-(aminomethyl)furan-2-yl]prop-2-yn-1-one

InChI

InChI=1S/C8H7NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h1,3-4H,5,9H2

InChI-Schlüssel

FEDUXLWAIIRVIM-UHFFFAOYSA-N

Kanonische SMILES

C#CC(=O)C1=CC=C(O1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.